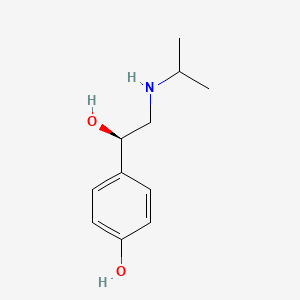

Deterenol, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deterenol hydrochloride can be synthesized from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol and adding 10% palladium on activated carbon as a catalyst. Hydrogen is introduced, and the reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. The catalyst is then filtered, and the filtrate is concentrated to dryness. The residue is crystallized from methanol to obtain colorless crystals with a yield of 91% .

Industrial Production Methods

Industrial production methods for Deterenol are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Deterenol undergoes various chemical reactions, including:

Oxidation: Deterenol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Deterenol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on activated carbon (Pd/C) is commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Deterenol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Industry: Used in the development of new pharmaceutical compounds and as a reference standard in quality control.

Mécanisme D'action

Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .

Comparaison Avec Des Composés Similaires

Similar Compounds

Halostachine: A partial beta-2 agonist found in plants and used in dietary supplements.

Isoprenaline: A synthetic beta-adrenergic agonist used in the treatment of bradycardia and heart block.

Isopropylamphetamine: A stimulant drug with similar beta-adrenergic agonist properties.

Methylhexanamine: A stimulant used in dietary supplements but banned in many countries.

Octopamine: A naturally occurring compound with beta-adrenergic agonist properties.

Phenpromethamine: A stimulant drug with beta-adrenergic agonist properties.

Uniqueness

Deterenol is unique due to its strong lipolytic activity in human adipocytes, making it a more potent lipolytic agent than synephrine and other amines present in Citrus aurantium . its use is limited due to safety concerns and regulatory restrictions.

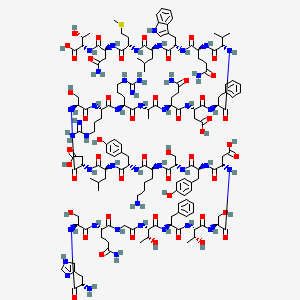

Propriétés

Numéro CAS |

29170-05-6 |

|---|---|

Formule moléculaire |

C11H17NO2 |

Poids moléculaire |

195.26 g/mol |

Nom IUPAC |

4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |

Clé InChI |

MPCPSVWSWKWJLO-NSHDSACASA-N |

SMILES isomérique |

CC(C)NC[C@@H](C1=CC=C(C=C1)O)O |

SMILES canonique |

CC(C)NCC(C1=CC=C(C=C1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)